molecular formula C14H22Cl2N2 B2403721 1'-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride CAS No. 2089256-02-8

1'-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride

Cat. No.: B2403721
CAS No.: 2089256-02-8
M. Wt: 289.24
InChI Key: WHFALCJYZLOBLK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions . For instance, the 1,3-dipolar cycloaddition reaction of ethyl (Z)-2-(2-methoxy-2-oxoethylidene)-7-methyl-3-oxo-5-aryl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate and azomethine ylide, which is generated in situ by the reaction of isatin and 1,2,3,4-tetrahydroisoquinoline, can afford novel dispiro compounds .


Molecular Structure Analysis

The molecular structure of “1’-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine] dihydrochloride” is not explicitly provided in the sources retrieved .


Chemical Reactions Analysis

The chemical reactions involving “1’-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine] dihydrochloride” are not explicitly mentioned in the sources retrieved .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1’-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine] dihydrochloride” are not explicitly provided in the sources retrieved .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound can be synthesized using various methods, including the N-sulfonyl Pictet–Spengler reaction. This method has been shown to yield variously substituted 2,3-dihydro-1H-spiro[isoquinoline-4,4′-piperidine] efficiently (Liu, Jian et al., 2006).

  • Structural Analysis : The structural characteristics of derivatives of this compound, such as 1'-methyl-1-oxo-2-(pyridine-3-yl-methyl)-2,4-dihydro-1H-spiro[isoquinoline-3,4'piperidine]-4-carboxylic acid, have been studied using X-ray analysis, ab initio, and DFT calculations. These studies infer similarities between the conformation in crystalline hydrate state and in water solution (Stoyanova, M. et al., 2010).

Pharmacological Applications

  • Synthesis of Pharmacologically Important Scaffolds : A novel tandem cyclization strategy has been developed for synthesizing hexahydro-1H-spiro[isoquinoline-4,4'-pyran] derivatives, which are important for pharmacological applications. This process leads to a single diastereoisomer, highlighting its stereoselective nature (Reddy, B. S. Subba et al., 2015).

Chemical Reactions and Derivatives

  • Reactions and Derivatives : Research has explored the reactions of spiro[piperidine-4, 2'-(1', 2', 3', 4'-tetrahydroquinazolin)]-4'-ones with acid anhydrides, leading to the formation of various derivatives. These studies provide insights into the chemical properties and potential applications of these compounds (Yamato, Masatoshi et al., 1980).

Mechanism of Action

The mechanism of action of “1’-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine] dihydrochloride” is not explicitly mentioned in the sources retrieved .

Safety and Hazards

The safety and hazards associated with “1’-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine] dihydrochloride” are not explicitly mentioned in the sources retrieved .

Future Directions

The future directions for “1’-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine] dihydrochloride” are not explicitly mentioned in the sources retrieved .

Properties

IUPAC Name

1'-methylspiro[2,3-dihydro-1H-isoquinoline-4,4'-piperidine];dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c1-16-8-6-14(7-9-16)11-15-10-12-4-2-3-5-13(12)14;;/h2-5,15H,6-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFALCJYZLOBLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CNCC3=CC=CC=C23.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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